molecular formula C16H20F17NO3S B1294574 Tetraethylammonium heptadecafluorooctanesulphonate CAS No. 56773-42-3

Tetraethylammonium heptadecafluorooctanesulphonate

Cat. No.: B1294574
CAS No.: 56773-42-3
M. Wt: 629.4 g/mol
InChI Key: JHDXAQHGAJXNBY-UHFFFAOYSA-M
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Description

Tetraethylammonium heptadecafluorooctanesulphonate is a useful research compound. Its molecular formula is C16H20F17NO3S and its molecular weight is 629.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Tetraethylammonium heptadecafluorooctanesulphonate plays a significant role in biochemical reactions, particularly as a surfactant in the electroplating process of metals such as chromium and nickel . It interacts with various enzymes, proteins, and other biomolecules, acting as a phase transfer catalyst and a chelating agent . These interactions facilitate the purification of proteins, peptides, and nucleic acids . The compound’s unique structure allows it to form stable complexes with metal ions, enhancing the efficiency of biochemical reactions.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s surfactant properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability. This can lead to changes in cell function, including the modulation of signaling pathways and gene expression . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation . The compound’s structure allows it to form stable complexes with metal ions, which can inhibit or activate specific enzymes involved in biochemical reactions . These interactions can lead to changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under various conditions, maintaining its biochemical properties over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance biochemical reactions and cellular processes . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s structure allows it to participate in reactions involving metal ions, facilitating the formation of stable complexes and enhancing metabolic efficiency . These interactions contribute to the compound’s overall impact on cellular metabolism and biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function . The compound’s surfactant properties enable it to interact with cell membranes, facilitating its transport and distribution within cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound’s structure and properties allow it to target specific compartments or organelles within cells, where it can exert its biochemical effects . Post-translational modifications and targeting signals may direct the compound to particular subcellular locations, enhancing its overall impact on cellular processes .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17O3S.C8H20N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;1-5-9(6-2,7-3)8-4/h(H,26,27,28);5-8H2,1-4H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDXAQHGAJXNBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069128
Record name Tetraethylammonium perfluorooctanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56773-42-3
Record name Tetraethylammonium perfluorooctanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56773-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylammonium perfluoroctanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056773423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-triethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraethylammonium perfluorooctanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium heptadecafluorooctanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAETHYLAMMONIUM PERFLUOROOCTANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXY49LT8D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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